molecular formula C19H19N3O3 B6529162 N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946239-13-0

N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Katalognummer: B6529162
CAS-Nummer: 946239-13-0
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: NACLUEDPQJWRTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a 2,3-dimethylphenyl group linked via an acetamide chain to a phenoxy ring substituted with a 5-methyl-1,3,4-oxadiazole moiety at the para position. This compound combines aromatic, ether, and heterocyclic components, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structural complexity necessitates precise synthetic protocols and comparative analysis with analogs to evaluate its uniqueness .

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-5-4-6-17(13(12)2)20-18(23)11-24-16-9-7-15(8-10-16)19-22-21-14(3)25-19/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACLUEDPQJWRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves several key steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The oxadiazole derivative is then coupled with a phenol derivative through an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation of the phenoxyacetic acid derivative with 2,3-dimethylaniline, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It may be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structural features could be exploited in the development of novel materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

a. Heterocyclic Modifications

  • Oxadiazole vs. Isoxazole: N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide () replaces the 1,3,4-oxadiazole with a 3,4-dimethylisoxazole ring. N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)-phenyl)-2-((2,3-dimethylphenyl)amino)benzamide () further substitutes the acetamide with a benzamide, altering electronic properties and steric bulk .

b. Central Ring Systems

  • Phenoxy vs. Pyrrole: N-(2,3-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide () replaces the phenoxy group with a pyrrole ring. Pyrrole’s planar structure and nitrogen atoms may facilitate π-π stacking and metal coordination, differing from the phenoxy group’s ether linkage .

c. Substituent Effects

2.3 Physicochemical and Spectral Properties
Property Target Compound Analog (, M955-0019) Analog (, Compound 13)
Molecular Weight ~340–352 g/mol (estimated) 340.38 g/mol (M955-0019) 429.49 g/mol ()
Melting Point Not reported 241–248°C (Compound 13, ) 168–173°C (Compound 8, )
Key NMR Signals δ 2.1 (CH3), δ 8.5–10 (NH) δ 2.3 (CH3), δ 7.8–8.2 (aromatic H) δ 2.5 (CH3), δ 7.5–8.0 (aromatic H)
2.5 Stability and Degradation
  • Stress degradation studies on N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () using UV spectroscopy indicate oxadiazole-acetamides are susceptible to hydrolysis under acidic/alkaline conditions, a consideration for the target compound’s formulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.